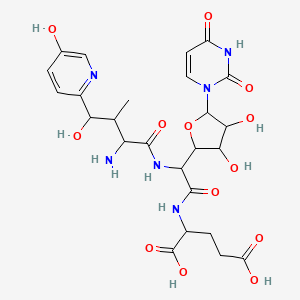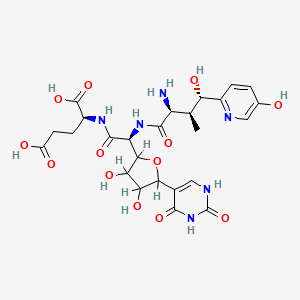
Nitrendipina
Descripción general
Descripción
Nitrendipina es un bloqueador de los canales de calcio de dihidropiridina utilizado principalmente en el tratamiento de la hipertensión. Fue patentado en 1971 y aprobado para uso médico en 1985 . Este compuesto es conocido por su capacidad de disminuir la presión arterial y reducir la cardiotoxicidad de la cocaína .
Aplicaciones Científicas De Investigación
La nitrendipina se utiliza ampliamente en la investigación científica debido a sus propiedades farmacológicas. Se utiliza en:
Química: El estudio de la fotodegradación y la estabilidad de los compuestos farmacéuticos.
Biología: Investigación de los efectos de los bloqueadores de los canales de calcio en los procesos celulares.
Medicina: Desarrollo de tratamientos para la hipertensión y la angina de pecho.
Industria: Producción de this compound de alta pureza para aplicaciones farmacéuticas.
Mecanismo De Acción
La nitrendipina ejerce sus efectos al inhibir la entrada de calcio extracelular a través de las membranas de las células musculares lisas miocárdicas y vasculares. Esto se logra deformando el canal de calcio, inhibiendo los mecanismos de control de iones y interfiriendo con la liberación de calcio del retículo sarcoplásmico . La disminución del calcio intracelular inhibe los procesos contráctiles de las células musculares lisas miocárdicas, provocando la dilatación de las arterias coronarias y sistémicas, un aumento del suministro de oxígeno al tejido miocárdico, una disminución de la resistencia periférica total, una disminución de la presión arterial sistémica y una disminución de la poscarga .
Análisis Bioquímico
Biochemical Properties
Nitrendipine plays a crucial role in biochemical reactions by interacting with voltage-gated L-type calcium channels. These channels consist of four subunits: α1, α2/δ, γ, and β. Nitrendipine binds to the α1 subunit, inhibiting the influx of extracellular calcium ions . This inhibition reduces intracellular calcium levels, affecting various cellular processes, including muscle contraction and neurotransmitter release .
Cellular Effects
Nitrendipine exerts significant effects on various cell types, particularly vascular smooth muscle cells and myocardial cells. By blocking calcium entry, nitrendipine causes relaxation of vascular smooth muscle, leading to vasodilation and decreased blood pressure . In myocardial cells, it reduces contractility and oxygen demand. Additionally, nitrendipine has been shown to induce apoptosis in neuroblastoma cells, suggesting potential cytotoxic effects in certain cancer cell lines .
Molecular Mechanism
At the molecular level, nitrendipine exerts its effects by binding to the α1 subunit of L-type calcium channels, deforming the channel and inhibiting ion-control gating mechanisms . This binding prevents the influx of calcium ions, leading to decreased intracellular calcium levels. The reduction in calcium inhibits the contractile processes of myocardial and vascular smooth muscle cells, causing vasodilation and reduced blood pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nitrendipine can change over time. The compound is relatively stable, but its efficacy may decrease due to degradation or metabolic processes. Long-term studies have shown that nitrendipine maintains its antihypertensive effects over extended periods, although some degradation may occur . In vitro studies have demonstrated sustained inhibition of calcium influx and muscle relaxation over time .
Dosage Effects in Animal Models
The effects of nitrendipine vary with different dosages in animal models. At low doses, nitrendipine effectively reduces blood pressure without significant adverse effects. At higher doses, it can cause toxic effects, including excessive vasodilation, hypotension, and potential organ damage . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired antihypertensive effects .
Metabolic Pathways
Nitrendipine is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The metabolic pathways involve oxidation and hydrolysis, leading to the formation of inactive metabolites. These metabolites are then excreted through the kidneys. Nitrendipine’s metabolism can affect its pharmacokinetics and overall efficacy .
Transport and Distribution
Nitrendipine is transported and distributed within cells and tissues through passive diffusion and binding to plasma proteins . It is highly lipophilic, allowing it to cross cell membranes easily. Once inside the cells, nitrendipine accumulates in the lipid bilayer of the plasma membrane, where it interacts with L-type calcium channels . This localization is crucial for its inhibitory effects on calcium influx.
Subcellular Localization
Nitrendipine’s subcellular localization is primarily within the plasma membrane, where it binds to L-type calcium channels . This binding is essential for its activity as a calcium channel blocker. Post-translational modifications, such as phosphorylation, may influence nitrendipine’s binding affinity and efficacy. Additionally, nitrendipine’s lipophilicity allows it to accumulate in lipid-rich compartments, enhancing its inhibitory effects on calcium influx .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación de nitrendipina implica la reacción de un intermedio de acetoacetato de etilo 3-nitrobenzal con 3-amino metil crotonato en una proporción molar de 1: 1-1.1 a 70-75 °C . Luego, se agrega ácido clorhídrico concentrado al sistema de reacción, y la reacción continúa a la misma temperatura. Después de enfriar a 15-20 °C, se realiza una separación sólido-líquido y recristalización para obtener this compound .
Métodos de producción industrial: En entornos industriales, la this compound de alta pureza se produce utilizando acetoacetato de etilo, ácido sulfúrico concentrado al 98% y m-nitrobenzaldehído como materias primas. El producto crudo se purifica mediante procesos de lavado, centrifugación y secado . El producto final tiene una pureza superior al 99.80%, con las impurezas B y C ambas inferiores al 0.1% .
Análisis De Reacciones Químicas
Tipos de reacciones: Nitrendipina experimenta varias reacciones químicas, incluida la oxidación, reducción y sustitución.
Reactivos y condiciones comunes:
Reducción: El grupo nitro en la this compound se puede reducir para formar análogos de nitroso piridina.
Sustitución: El compuesto puede sufrir reacciones de sustitución con varios reactivos para formar diferentes derivados.
Productos principales:
Productos de oxidación: Análogos de nitroso piridina.
Productos de reducción: Análogos de piridina.
Comparación Con Compuestos Similares
La nitrendipina es similar a otros bloqueadores de los canales de calcio de dihidropiridina como la nifedipina, la amlodipina y la felodipina . Se diferencia en sus propiedades farmacocinéticas y aplicaciones específicas:
Nifedipina: Utilizada para la hipertensión y la angina, pero tiene una vida media más corta en comparación con la this compound.
Amlodipina: Conocida por su larga vida media y su dosis única diaria.
Felodipina: Similar a la this compound, pero con diferentes propiedades farmacocinéticas.
Las propiedades únicas de la this compound incluyen su capacidad de reducir la cardiotoxicidad de la cocaína y su afinidad de unión específica a los canales de calcio de tipo L en las células musculares lisas .
Propiedades
IUPAC Name |
5-O-ethyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9,16,19H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHUJELLJLJGLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023373 | |
| Record name | Nitrendipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nitrendipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015187 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, 1.42e-02 g/L | |
| Record name | Nitrendipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01054 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nitrendipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015187 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, Nitrendipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload. | |
| Record name | Nitrendipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01054 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
39562-70-4 | |
| Record name | Nitrendipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39562-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrendipine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039562704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrendipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01054 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | nitrendipine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nitrendipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitrendipine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITRENDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B627AW319 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nitrendipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015187 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156-160 °C, 156 - 160 °C | |
| Record name | Nitrendipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01054 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nitrendipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015187 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one](/img/structure/B1678880.png)


![(9R,10R,13S,14S,17R)-17-[(2R)-2-[(1R,2S)-1,3-dihydroxy-2-methylpropyl]-2,3-dihydrofuran-4-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1678884.png)


![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate](/img/structure/B1678893.png)



